1,2,3,4-四氢异喹啉-3-羧酸氢溴酸盐

描述

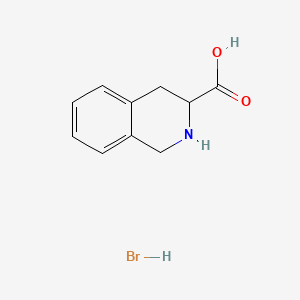

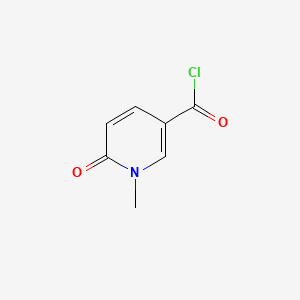

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is an organic compound with the empirical formula C10H11NO2 . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through various methods. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions have been used. More recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid consists of a tetrahydroisoquinoline ring attached to a carboxylic acid group . The molecular weight of the compound is 177.20 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . The derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a solid compound . Its InChI string is1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) .

科学研究应用

CFTR 介导的氯离子转运

一项研究发现了一系列 1,2,3,4-四氢异喹啉-3-羧酸二酰胺,它们可以增强表达突变囊性纤维化跨膜电导调节蛋白 (CFTR) 的细胞中的氯离子转运。这些化合物显示出显着的效力提高,表明在囊性纤维化研究中的潜在应用 (Hirth 等人,2005 年)。

生物碱合成

已记录了通过在苯丙氨酸衍生前体的 1 位进行烷基化来合成四氢异喹啉的研究。本研究证明了生物碱 (+)-corlumine 的合成,突出了 1,2,3,4-四氢异喹啉-3-羧酸在生物碱合成中的作用 (Huber & Seebach, 1987)。

化学表征和衍生物

一项研究工作描述了 1,2,3,4-四氢异喹啉-3-羧酸的各种衍生物的制备,例如甲酯盐酸盐、N-羧基酸酐和 N-乙酰衍生物。该研究提供了详细的表征,包括核磁共振光谱和旋光度 (Jansa, Macháček, & Bertolasi, 2006)。

立体选择性水解

动物肝脏丙酮粉已被用于 1,2,3,4-四氢异喹啉-3-羧酸酯的立体选择性水解,揭示了立体选择性合成中的潜力 (Sánchez 等人,2001 年)。

合成核受体调节剂

已使用南极假丝酵母脂肪酶 B 催化的动态动力学水解合成的对映纯 6-羟基-1,2,3,4-四氢异喹啉-1-羧酸,研究了其在合成核受体调节剂(包括肝 X 受体)中的效用 (Forró 等人,2016 年)。

合成受限的酪氨酸类似物

对 1,2,3,4-四氢-7-羟基异喹啉-3-羧酸(一种构象受限的酪氨酸类似物)的合成进行了研究,突出了其在肽和蛋白质工程中的潜力 (Verschueren 等人,1992 年)。

作用机制

While the specific mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is not mentioned in the search results, it’s worth noting that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used as inhibitors of the PD-1/PD-L1 immune checkpoint pathway . This suggests that the compound may have potential applications in immunotherapy.

未来方向

The future directions for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide could involve further optimization into potent inhibitors against the PD-1/PD-L1 protein–protein interaction . This could potentially lead to the development of new therapeutic agents for the treatment of various cancers.

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPYSZVJRRFVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[4-[(4-Hydroxy-3-methylphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-methylphenol](/img/structure/B575335.png)

![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)

![2,5-Dimethyldinaphtho[2,1-c:1',2'-e][1,2]dithiine](/img/structure/B575354.png)